1-Phenylbutan-2-amine is a chiral molecule with the chemical formula C10H15N. It is a primary amine featuring a phenyl ring substituent at position 1 and a methyl substituent at position 2 of the butane chain. As a building block, it holds significant interest in organic chemistry, particularly in medicinal chemistry, due to its presence in various pharmacologically active compounds. Specifically, it serves as a key intermediate in the synthesis of mebeverine, an antispasmodic drug used to treat irritable bowel syndrome (IBS). [, ]
1-Phenylbutan-2-amine, also known as 4-phenylbutan-2-amine, is an organic compound that belongs to the class of amines. It is characterized by a phenyl group attached to a butanamine structure, specifically at the second carbon. This compound is of interest in various fields, including medicinal chemistry and synthetic organic chemistry.
The compound can be synthesized through various methods, including reductive amination and biocatalytic processes. The availability of starting materials such as phenylacetone and L-alanine influences the synthesis routes employed.
1-Phenylbutan-2-amine is classified as a secondary amine due to the presence of two alkyl groups attached to the nitrogen atom. It is also categorized under chiral amines, which are important in pharmaceutical applications due to their stereochemical properties.
The synthesis of 1-Phenylbutan-2-amine can be achieved through several methods:
In one notable study, a cascade reaction involving transaminases and pyruvate decarboxylase was utilized, achieving yields greater than 60% with nearly 90% selectivity for one enantiomer of 3-amino-1-phenylbutane . The reaction conditions were optimized for pH and temperature to enhance enzyme activity.
The compound has a molecular weight of approximately 165.24 g/mol. Its structural characteristics contribute to its biological activity and interaction with various receptors in biological systems.
1-Phenylbutan-2-amine undergoes several chemical reactions typical for amines:
In synthetic pathways, the compound can also serve as an intermediate in the synthesis of more complex molecules or as a precursor in pharmaceutical formulations .
The mechanism of action for 1-Phenylbutan-2-amine primarily involves its interaction with neurotransmitter systems in the brain. As an analogue of amphetamine, it may act as a stimulant by increasing the release of dopamine and norepinephrine.
Studies have shown that compounds structurally similar to 1-Phenylbutan-2-amine can exhibit significant effects on central nervous system activity, influencing mood and behavior through dopaminergic pathways.
1-Phenylbutan-2-amine is typically a colorless to pale yellow liquid with a characteristic odor. Its boiling point is around 200 °C, and it has moderate solubility in water due to its amine functional group.
The compound exhibits basicity due to the presence of the amino group, allowing it to form salts with acids. Its reactivity includes participation in nucleophilic substitution reactions and potential involvement in electrophilic aromatic substitution due to the phenyl moiety.
1-Phenylbutan-2-amine finds applications in:
1-Phenylbutan-2-amine (α-ethylphenethylamine, AEPEA) emerged in mid-20th century pharmacological investigations as researchers systematically modified the phenethylamine backbone to explore structure-activity relationships. Initially synthesized through reductive amination of 1-phenyl-2-butanone, its earliest documented studies focused on behavioral effects in animal models [4] [8]. During the 1960s-1980s, it gained attention when identified as an unexpected component in seized drug materials and adulterated dietary supplements, highlighting its unregulated emergence in recreational contexts [2] [4]. Oberlender and Nichols' pivotal 1991 drug discrimination study demonstrated that AEPEA partially substituted for amphetamine in rat models, confirming its psychostimulant properties and catalyzing further research into its neurochemical mechanisms [4].
Table 1: Historical Timeline of Key Research Milestones for 1-Phenylbutan-2-amine
Year | Milestone | Significance |
---|---|---|
1960s | Initial synthesis via reductive amination | Establishment as structural amphetamine homologue |
1991 | Drug discrimination study (Oberlender & Nichols) | First confirmation of amphetamine-like stimulus properties |
2014-2015 | Detection in dietary supplements (Cohen/ElSohly/Wahlstrom) | Recognition as undisclosed adulterant |
2021 | Neurotransmitter release profiling (Schindler et al.) | Quantitative comparison with amphetamine |
1-Phenylbutan-2-amine (C₁₀H₁₅N, molecular weight 149.23 g/mol) belongs to the α-alkylated phenethylamine subclass characterized by an ethyl group (-CH₂CH₃) substitution at the alpha carbon position. This modification distinguishes it from amphetamine (α-methylphenethylamine) through increased side chain length and enhanced lipophilicity (LogP ≈ 2.3) [1] [8]. The alpha-ethyl group creates a chiral center, yielding (R)- and (S)-enantiomers that exhibit stereoselective interactions with biological targets. Crystallographic and spectroscopic analyses confirm that the extended alkyl chain induces distinct conformational flexibility compared to shorter-chain analogues, altering its orientation within monoamine transporter binding pockets [6].
Table 2: Structural Comparison of Phenethylamine Derivatives
Compound | α-Substituent | Molecular Formula | Key Structural Feature |
---|---|---|---|
Phenethylamine | H | C₈H₁₁N | Unsubstituted backbone |
Amphetamine | Methyl (-CH₃) | C₉H₁₃N | Alpha-methyl group |
1-Phenylbutan-2-amine | Ethyl (-CH₂CH₃) | C₁₀H₁₅N | Alpha-ethyl extension |
Phenylpentylamine | Propyl (-CH₂CH₂CH₃) | C₁₁H₁₇N | Alpha-propyl chain |
Nuclear magnetic resonance (NMR) and vibrational circular dichroism studies reveal that AEPEA preferentially adopts trans conformations in solution, with the ethyl side chain oriented perpendicular to the phenyl plane [6]. This spatial arrangement reduces steric hindrance during transporter binding compared to bulky branched analogs, while still attenuating monoamine oxidase susceptibility relative to unsubstituted phenethylamines [2] [4].
AEPEA serves as a critical molecular probe for elucidating structure-activity relationships in stimulant pharmacology due to its selective neurochemical profile. In vitro transporter assays demonstrate it acts primarily as a norepinephrine-preferring releasing agent (NERA) with significantly reduced dopaminergic activity compared to amphetamine:
Table 3: Neurotransmitter Release Selectivity Profile Relative to Amphetamine
Transmitter System | AEPEA Potency (EC₅₀ in nM) | Amphetamine Potency (EC₅₀ in nM) | Selectivity Ratio (Amphetamine:AEPEA) |
---|---|---|---|
Norepinephrine | 380 | 69 | 1:5.5 |
Dopamine | 1,380 | 122 | 1:11.3 |
Serotonin | >10,000 | >10,000 | N/A |
This 5.5-11.3-fold reduction in potency, particularly at DAT, establishes the alpha-ethyl group as a key modulator of monoamine selectivity. Molecular dynamics simulations suggest that the extended alkyl chain sterically compromises optimal DAT binding while maintaining NET engagement [2] [7]. Enantiomeric differences further refine activity: the (S)-enantiomer exhibits approximately 8-fold greater DAT affinity than the (R)-form (Kᵢ = 2.7 nM vs. 22 nM), indicating stereoselective transporter interactions [7].
Behavioral studies corroborate this neurochemical specificity. AEPEA substitutes incompletely (~60%) for amphetamine in rodent drug discrimination paradigms, reflecting its attenuated dopaminergic effects [4]. Cardiovascular research reveals it elevates systolic blood pressure in rats through peripheral norepinephrine release without significant locomotor stimulation, contrasting with amphetamine's balanced central/peripheral actions [2]. These properties make AEPEA invaluable for isolating noradrenergic mechanisms in stimulant pharmacology and developing structure-based models predicting abuse liability and neurotoxicity of novel analogs [4] [8].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: